molecular formula C30H39N5O5 B1226890 Dhesn CAS No. 7288-61-1

Dhesn

Número de catálogo B1226890
Número CAS: 7288-61-1
Peso molecular: 549.7 g/mol
Clave InChI: XWMMZDZUHSYSPU-ZADNKJPOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

In the context of plant proteins like dehydrins (DHNs), the synthesis involves the accumulation of these proteins in plants in response to stress conditions such as drought, low temperature, and salinity. Dehydrins are characterized by the presence of the K-segment, which mediates binding to anionic phospholipid vesicles and undergoes structural changes upon binding, potentially stabilizing cellular components under stress conditions (Koag et al., 2009).

Molecular Structure Analysis

For compounds like dihydropyridines (DHPs), the molecular structure is pivotal as it influences their chemical and physical properties. DHPs are synthesized through various methods, including multicomponent reactions that provide structural diversity, essential for their pharmacological applications. The molecular structure of DHPs, characterized by a pyridine ring with two hydrogen atoms, plays a crucial role in their function as calcium channel blockers (Wan & Liu, 2012).

Chemical Reactions and Properties

The chemical reactions involving DHNs and DHPs are diverse. For instance, DHNs undergo structural changes upon binding to lipid vesicles, which may be crucial for their role in stress responses in plants. On the other hand, DHPs are involved in a variety of chemical reactions, including the Hantzsch synthesis, which is a classical method for their preparation. These reactions significantly impact their chemical properties, such as reactivity and stability (Koag et al., 2003).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure. For DHNs, properties such as solubility and interaction with lipid membranes are crucial, while for DHPs, solubility, melting point, and crystallinity are important for their application in pharmaceutical formulations (Kappe, 2000).

Aplicaciones Científicas De Investigación

Antidepressant Properties

  • DHESN exhibits potential antidepressant properties. In a study involving rats forced to swim in restricted space, DHESN administration reduced the duration of immobility, suggesting antidepressant effects (Manev & Peričić, 1988). Additionally, it was found that DHESN influences the plasma corticosterone concentration, which is associated with stress response.
  • Further research indicated that DHESN affects the serotoninergic system in rats, potentially suggesting its use as an antidepressant. DHESN administration decreased the turnover of serotonin in the brain and potentiated serotonin-mediated behavior (Peričié et al., 2004).

Effects on Neurotransmission and Contractility

  • DHESN, among other ergot alkaloids, was studied for its effects on neurotransmission and contractility in the guinea-pig ileum. The findings suggested that DHESN acts as an antagonist to noradrenaline on α-adrenoceptors and affects neurotransmission via a non-specific presynaptic mechanism (Radulovic et al., 1984).

Pharmacokinetic Modelling

  • Dihydroergosine’s pharmacokinetics were modeled and simulated, providing insights for its introduction into human medicine. This study focused on DHESN plasma, bile, urine, and feces concentrations after administration, considering phenomena like the enterohepatic cycle and absorption (Karba et al., 2010).

Antiaggressive Effects

  • In a study on rats and mice, DHESN was found to inhibit aggressive behaviors. This effect was associated with changes in concentrations of serotonin and GABA in specific brain regions, further supporting the potential of DHESN as an antidepressant and its influence on behavior modification (Manev, Peričić & Mück‐Šeler, 1989).

Propiedades

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36)/t18-,20-,22-,23+,24+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMMZDZUHSYSPU-ZADNKJPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993665
Record name N-[10b-Hydroxy-2-methyl-5-(2-methylpropyl)-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dhesn

CAS RN

7288-61-1
Record name 9,10-Dihydroergosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007288611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[10b-Hydroxy-2-methyl-5-(2-methylpropyl)-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ergotaman-3',6',18-trione, 9,10-dihydro-12'-hydroxy-2'-methyl-5'-(2-methylpropyl)-, (5'alpha,10alpha)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,10-DIHYDROERGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V68W0Y9VC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dhesn
Reactant of Route 2
Dhesn
Reactant of Route 3
Dhesn
Reactant of Route 4
Dhesn
Reactant of Route 5
Dhesn
Reactant of Route 6
Dhesn

Citations

For This Compound
41
Citations
B Hu, H Zhang, X Wang, L Wang, J Xu, Q Sun… - Expert Systems with …, 2023 - Elsevier
… A deep hierarchical echo state network (DHESN) is designed for … the DHESN has appreciable prediction accuracy in both the chaotic and the public algal bloom datasets. The DHESN …
Number of citations: 0 www.sciencedirect.com
D Peričié, H Manev, S Levanat, B Jernej, D Vujić… - …, 1986 - Springer
… Hence, we studied in vivo the effect of DHESN on the concentration of 5-HT in platelets, and in vitro the effect of DHESN on the uptake of radioactive 5-HT into platelets. Since the …
Number of citations: 13 link.springer.com
H Manev, D Pericic - Psychoneuroendocrinology, 1988 - Elsevier
… Studies conducted in our laboratory have revealed that DHESN also affects central serotoninergic transmission. On the basis of biochemical and behavioural experiments, we have …
Number of citations: 17 www.sciencedirect.com
H Manev, D Peričić, D Mück-Šeler - Pharmacology Biochemistry and …, 1989 - Elsevier
… DHESN also inhibited aggressiveness in isolated mice. Two hr following the administration of 10 mg/kg DHESN … effects of DHESN, support our previous suggestion that DHESN might …
Number of citations: 9 www.sciencedirect.com
D Sušić, N Djordjević, D Kentera - Pharmacology, 1984 - karger.com
… The results indicate that both DHESN and ESNN are potent antihypertensive agents, due to … of DHESN could be partially blocked by haloperidol, but not by yohimbine. Both, DHESN …
Number of citations: 7 karger.com
R Karba, A Mrhar, F Kozjek, F Bremsak… - European Journal of …, 1983 - Springer
… which gives information about DHESN pharmacokinetics in rats after intravenous and oral administration. The aim of the present study was to generate the appropriate DHESN …
Number of citations: 2 link.springer.com
A Mrhar, Z Kopitar, F Kozjek, L Krusic… - European Journal of Drug …, 1983 - Springer
… about the pharmacokinetics of DHESN … of DHESN consisted of a fast distribution phase u and slow elimination phase p. After oral administration a very rapid absorption of DHESN …
Number of citations: 7 link.springer.com
S Radulović, N Djordjević… - Journal of pharmacy and …, 1984 - Wiley Online Library
… as DHESN in inhibiting NA contractions and similarly potent in inhibiting responses to adrenergic stimulation. ESNN, DHESN … pharmacological action of ESNN, DHESN and DHE on the …
Number of citations: 7 onlinelibrary.wiley.com
P Cvelbar, J Culig, Z Kopitar, A Lenardic… - European journal of …, 1987 - Springer
… of DHESN following intravenous and oral administration of 0.75 mg and 10 mg DHESN, respectively, … Throughout the applied analytical method we were able to follow DHESN plasma …
Number of citations: 1 link.springer.com
S Radulovic, N Djordjevic, T Kazic - Acta veterinaria (Yugoslavia), 1983 - agris.fao.org
… In the experiments in vitro (rabbit) ESNN and DHESN were gently stimulating spontanious … , the ESNN and DHESN were more active than DHE, Finally, ESNN and DHESN used in 10 …
Number of citations: 0 agris.fao.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.